diisobutyl (4-morpholinylmethyl)phosphonate
Overview
Description
Diisobutyl (4-morpholinylmethyl)phosphonate, also known as VX, is a highly toxic nerve agent that was first synthesized in 1952 by Ranajit Ghosh and J.F. Newman at the British firm Imperial Chemical Industries. VX is a clear, colorless, and odorless liquid that can be lethal even in small amounts. It acts by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to a buildup of acetylcholine in the synapses, causing overstimulation of the nervous system and ultimately leading to death.
Mechanism of Action
Diisobutyl (4-morpholinylmethyl)phosphonate acts by irreversibly inhibiting acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This leads to a buildup of acetylcholine in the synapses, causing overstimulation of the nervous system and ultimately leading to death. The exact mechanism by which diisobutyl (4-morpholinylmethyl)phosphonate binds to acetylcholinesterase is still not fully understood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of diisobutyl (4-morpholinylmethyl)phosphonate are primarily due to its inhibition of acetylcholinesterase. This leads to a buildup of acetylcholine in the synapses, causing overstimulation of the nervous system. Symptoms of diisobutyl (4-morpholinylmethyl)phosphonate exposure include convulsions, respiratory failure, and ultimately death.
Advantages and Limitations for Lab Experiments
One advantage of using diisobutyl (4-morpholinylmethyl)phosphonate in lab experiments is its ability to selectively inhibit acetylcholinesterase activity in specific regions of the brain. This has allowed researchers to study the role of acetylcholine in various physiological processes, including learning and memory. However, the highly toxic nature of diisobutyl (4-morpholinylmethyl)phosphonate means that it can only be used in highly controlled laboratory settings, and great care must be taken to ensure the safety of researchers.
Future Directions
There are several potential future directions for research on diisobutyl (4-morpholinylmethyl)phosphonate. One area of interest is the development of antidotes to diisobutyl (4-morpholinylmethyl)phosphonate exposure, which could be used to treat victims of chemical weapon attacks. Another area of interest is the development of new drugs that target acetylcholinesterase activity in a more selective and reversible manner than diisobutyl (4-morpholinylmethyl)phosphonate. Finally, there is ongoing research into the mechanisms by which diisobutyl (4-morpholinylmethyl)phosphonate binds to acetylcholinesterase, which could lead to the development of more effective antidotes and treatments for diisobutyl (4-morpholinylmethyl)phosphonate exposure.
Scientific Research Applications
Diisobutyl (4-morpholinylmethyl)phosphonate has been extensively studied for its toxicological effects and its potential use as a chemical weapon. It has also been used as a tool in neuroscience research, as it can be used to selectively inhibit acetylcholinesterase activity in specific regions of the brain. This has allowed researchers to study the role of acetylcholine in various physiological processes, including learning and memory.
properties
IUPAC Name |
4-[bis(2-methylpropoxy)phosphorylmethyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28NO4P/c1-12(2)9-17-19(15,18-10-13(3)4)11-14-5-7-16-8-6-14/h12-13H,5-11H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECKBDQIRPNUQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(CN1CCOCC1)OCC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28NO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Bis(2-methylpropoxy)phosphorylmethyl]morpholine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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